molecular formula C26H18BrN3O2S2 B15015341 N-(4-bromophenyl)-2-[(6-{[(E)-(2-hydroxynaphthalen-1-yl)methylidene]amino}-1,3-benzothiazol-2-yl)sulfanyl]acetamide

N-(4-bromophenyl)-2-[(6-{[(E)-(2-hydroxynaphthalen-1-yl)methylidene]amino}-1,3-benzothiazol-2-yl)sulfanyl]acetamide

Cat. No.: B15015341
M. Wt: 548.5 g/mol
InChI Key: UWMJKVVGHCVISO-UHFFFAOYSA-N
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Description

N-(4-BROMOPHENYL)-2-({6-[(E)-[(2-HYDROXYNAPHTHALEN-1-YL)METHYLIDENE]AMINO]-1,3-BENZOTHIAZOL-2-YL}SULFANYL)ACETAMIDE is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features a bromophenyl group, a benzothiazole moiety, and a hydroxy naphthalene unit, making it a unique and versatile molecule for scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-BROMOPHENYL)-2-({6-[(E)-[(2-HYDROXYNAPHTHALEN-1-YL)METHYLIDENE]AMINO]-1,3-BENZOTHIAZOL-2-YL}SULFANYL)ACETAMIDE typically involves multi-step organic reactions. The process begins with the preparation of intermediate compounds, which are then subjected to various reaction conditions to form the final product. Common synthetic routes include:

    Condensation Reactions: Combining 4-bromophenylamine with 2-hydroxy naphthaldehyde under acidic or basic conditions to form an intermediate Schiff base.

    Cyclization Reactions: Reacting the Schiff base with 2-mercaptobenzothiazole to form the benzothiazole ring.

    Acetylation: Introducing the acetyl group to the benzothiazole intermediate under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. Techniques such as continuous flow synthesis, microwave-assisted reactions, and catalytic processes can be employed to scale up the production while maintaining efficiency and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

N-(4-BROMOPHENYL)-2-({6-[(E)-[(2-HYDROXYNAPHTHALEN-1-YL)METHYLIDENE]AMINO]-1,3-BENZOTHIAZOL-2-YL}SULFANYL)ACETAMIDE undergoes various chemical reactions, including:

    Oxidation: The hydroxy naphthalene unit can be oxidized to form quinone derivatives.

    Reduction: The Schiff base can be reduced to form secondary amines.

    Substitution: The bromophenyl group can undergo nucleophilic substitution reactions to introduce different functional groups.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Sodium methoxide, potassium tert-butoxide.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Secondary amines.

    Substitution: Various substituted phenyl derivatives.

Scientific Research Applications

N-(4-BROMOPHENYL)-2-({6-[(E)-[(2-HYDROXYNAPHTHALEN-1-YL)METHYLIDENE]AMINO]-1,3-BENZOTHIAZOL-2-YL}SULFANYL)ACETAMIDE has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Explored for its therapeutic potential in treating various diseases due to its unique structural features.

    Industry: Utilized in the development of advanced materials and chemical sensors.

Mechanism of Action

The mechanism of action of N-(4-BROMOPHENYL)-2-({6-[(E)-[(2-HYDROXYNAPHTHALEN-1-YL)METHYLIDENE]AMINO]-1,3-BENZOTHIAZOL-2-YL}SULFANYL)ACETAMIDE involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to enzymes and receptors, modulating their activity. For example, the hydroxy naphthalene unit can interact with DNA, while the benzothiazole moiety can inhibit enzyme activity, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    N-(4-BROMOPHENYL)-PICRYLAMINE: Shares the bromophenyl group but differs in the rest of the structure.

    N-(2,4-DIBROMOPHENYL)-PICRYLAMINE: Contains additional bromine atoms, altering its reactivity and applications.

    N-(4-METHOXYPHENYL)-PICRYLAMINE: Features a methoxy group instead of a bromine atom, affecting its chemical properties.

Uniqueness

N-(4-BROMOPHENYL)-2-({6-[(E)-[(2-HYDROXYNAPHTHALEN-1-YL)METHYLIDENE]AMINO]-1,3-BENZOTHIAZOL-2-YL}SULFANYL)ACETAMIDE stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. Its ability to undergo various chemical reactions and interact with multiple biological targets makes it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C26H18BrN3O2S2

Molecular Weight

548.5 g/mol

IUPAC Name

N-(4-bromophenyl)-2-[[6-[(2-hydroxynaphthalen-1-yl)methylideneamino]-1,3-benzothiazol-2-yl]sulfanyl]acetamide

InChI

InChI=1S/C26H18BrN3O2S2/c27-17-6-8-18(9-7-17)29-25(32)15-33-26-30-22-11-10-19(13-24(22)34-26)28-14-21-20-4-2-1-3-16(20)5-12-23(21)31/h1-14,31H,15H2,(H,29,32)

InChI Key

UWMJKVVGHCVISO-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=CC(=C2C=NC3=CC4=C(C=C3)N=C(S4)SCC(=O)NC5=CC=C(C=C5)Br)O

Origin of Product

United States

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